

ATTO 425 Azide: A Technical Guide to

Fluorescence Quantum Yield

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Compound of Interest		
Compound Name:	ATTO 425 azide	
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This technical guide provides an in-depth overview of the photophysical properties of **ATTO 425 azide**, with a core focus on its fluorescence quantum yield. ATTO 425 is a fluorescent label based on a coumarin structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3][4] The azide modification facilitates its use in "click chemistry" applications, such as the Huisgen cycloaddition, for labeling biomolecules like DNA, RNA, and proteins.[3]

Core Photophysical Properties

The efficiency of a fluorophore is fundamentally characterized by its fluorescence quantum yield (Φ f or η fl), which describes the ratio of photons emitted to photons absorbed. ATTO 425 exhibits a remarkably high quantum yield, making it a highly sensitive fluorescent marker for bioanalytical applications.[1][5] The optical data for the ATTO 425 carboxy derivative in an aqueous solution are summarized below.



Parameter	Value	Reference
Fluorescence Quantum Yield (ηfl)	90%	[1][2][3]
Absorption Maximum (λabs)	439 nm	[1][3]
Emission Maximum (λfl)	485 nm	[1][3]
Molar Extinction Coefficient (εmax)	4.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[1][3]
Fluorescence Lifetime (τfl)	3.6 ns	[1][6][3]
Stokes Shift	46 nm	
Recommended Excitation Range	405 - 455 nm	[1][4]

Experimental Protocol: Determining Fluorescence Quantum Yield (Comparative Method)

The most common and accurate method for determining the fluorescence quantum yield of a sample is the comparative method.[7] This protocol involves comparing the fluorescence properties of the unknown sample (**ATTO 425 azide**) to a well-characterized fluorescence standard with a known quantum yield.

1. Selection of a Reference Standard:

- Choose a standard with absorption and emission profiles that are similar to ATTO 425 (e.g., Coumarin 1 or Quinine Sulfate).
- The standard must have a precisely known and well-documented quantum yield in the chosen solvent.
- The standard should be photochemically stable.

2. Preparation of Solutions:



- Prepare a stock solution of both the ATTO 425 azide sample and the reference standard in the same high-purity solvent (e.g., deionized water, PBS, or ethanol). The refractive index of the solvent must be known.
- From the stock solutions, prepare a series of five dilutions for both the sample and the standard.
- The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
- 3. Absorbance Measurements:
- Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at the chosen excitation wavelength.
- Use the pure solvent as a blank reference.
- Record the absorbance value for each solution.
- 4. Fluorescence Measurements:
- Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
- The excitation wavelength should be the same as that used for the absorbance measurements.
- Ensure experimental conditions (e.g., slit widths, cuvette path length, temperature) are identical for both the sample and the reference standard measurements.
- The emission spectra must be corrected for the wavelength-dependent sensitivity of the detector.[8]
- 5. Data Analysis and Calculation:
- Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.



- For both the **ATTO 425 azide** sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
- Perform a linear regression for both data sets. The resulting plots should be linear, and the slope (gradient) of each line should be determined.
- Calculate the fluorescence quantum yield of the ATTO 425 azide sample using the following equation[7]:

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative determination of fluorescence quantum yield.



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Caption: Workflow for determining fluorescence quantum yield via the comparative method.

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